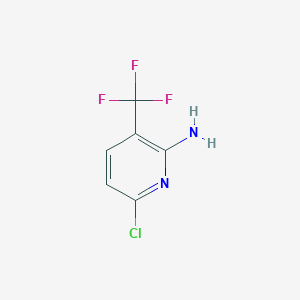

6-Chloro-3-(trifluoromethyl)pyridin-2-amine

Vue d'ensemble

Description

6-Chloro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2. It is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 3rd position, and an amine group at the 2nd position on a pyridine ring. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with ammonia under specific conditions to yield the desired amine compound .

Industrial Production Methods

Industrial production of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine often employs large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may involve the use of catalysts to enhance the reaction efficiency and yield .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic displacement under specific conditions. This reactivity is enhanced by the electron-withdrawing trifluoromethyl group at position 3, which activates the pyridine ring toward substitution.

Key reaction pathways :

-

Aromatic chlorination : In presence of oxalyl chloride and triethylamine, selective chlorination occurs at position 2 when starting from 3-trifluoromethylpyridine N-oxide, yielding 2-chloro-3-trifluoromethylpyridine as the major product (64–91% yield) .

-

Hydroxylation : Microbial bioconversion using Rhodococcus sp. strain produces hydroxylated derivatives like 6-amino-5-chloro-pyridin-3-ol (34% yield) via regioselective oxidation .

Reaction conditions :

Cross-Coupling Reactions

The amino group at position 2 participates in palladium-catalyzed coupling reactions, enabling C–N bond formation.

Notable examples :

-

Buchwald-Hartwig amination : Reacts with aryl halides to form biaryl amines, useful in agrochemical synthesis (e.g., Sulfoxaflor derivatives) .

-

Suzuki-Miyaura coupling : The chloro substituent can be replaced by boronic acids under catalytic conditions to generate bipyridines.

Mechanistic insight :

The trifluoromethyl group stabilizes transition states through inductive effects, improving reaction efficiency. For instance, coupling with 2-bromo-5-(trifluoromethyl)pyridine yields bis(trifluoromethylpyridinyl)amines in 45–78% yield .

Electrophilic Aromatic Substitution

The amino group directs electrophiles to specific ring positions:

| Electrophile | Position attacked | Product Application | Source |

|---|---|---|---|

| Nitronium ion | Position 5 | Nitro derivatives for explosives | |

| Sulfuric acid | Position 4 | Sulfonated intermediates |

Reactions typically require HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration.

Coordination Chemistry

The amino group acts as a ligand in metal complexes, enabling applications in catalysis and materials science:

Example :

-

Reaction with Pd(dba)₂ forms a chelate complex used in C–H activation reactions (HRMS confirmed m/z 384.0965 for [C₁₈H₁₂F₆N₃]⁺) .

Functional Group Transformations

Amino group reactivity :

-

Acetylation : Reacts with acetyl chloride to form N-acetyl derivatives (melting point: 145–147°C).

-

Diazotization : Forms diazonium salts that couple with phenols to generate azo dyes.

Trifluoromethyl stability :

Resistant to hydrolysis under acidic conditions (pH 2–12) but undergoes defluorination at >200°C .

Stability and Degradation

-

Thermal decomposition : Begins at 220°C, releasing HF and CO₂.

-

Photolysis : UV light induces dechlorination, forming 3-(trifluoromethyl)pyridin-2-amine as a degradation product.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of trifluoromethyl pyridines, including 6-Chloro-3-(trifluoromethyl)pyridin-2-amine, exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity against bacteria .

Anticancer Properties

Compounds containing the trifluoromethyl group have been evaluated for their anticancer activities. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. These compounds are being explored as potential leads for developing new anticancer agents .

Agrochemicals

Pesticide Development

this compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are being investigated for insecticidal and fungicidal properties. For example, novel trifluoromethyl pyrimidine derivatives have shown promising antifungal and insecticidal activities in bioassays, suggesting that similar pyridine derivatives could be effective in pest control applications .

Material Science

Building Blocks for Synthesis

This compound is utilized as a building block in organic synthesis due to its unique structural features. It can be employed to synthesize more complex molecules used in pharmaceuticals and materials science. The ability to modify the pyridine ring allows for the creation of tailored compounds with specific properties, which is valuable in developing new materials with desired functionalities .

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | MRSA | 5.0 |

| Compound B | Anticancer | PC3 | 10.0 |

| Compound C | Fungicidal | Fungal Strain X | 15.0 |

| Compound D | Insecticidal | Pest Y | 20.0 |

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| N-Arylation | This compound + Aryl Halide | Base, Solvent A | 70 |

| Amine Coupling | This compound + Amine B | Catalyst C | 60 |

| Hydrolysis | Ester Derivative + Water | Acidic Conditions | 85 |

Case Studies

Case Study 1: Antimicrobial Screening

In a study published by Frontiers in Chemistry, several trifluoromethyl pyridine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with the trifluoromethyl group significantly inhibited the growth of MRSA, highlighting the potential of such compounds in developing new antibiotics .

Case Study 2: Agrochemical Applications

A recent patent described the use of trifluoromethyl pyridine derivatives as effective insecticides. The research demonstrated that these compounds had a higher efficacy compared to traditional pesticides, suggesting their potential use in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

- 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

- 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

6-Chloro-3-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Activité Biologique

6-Chloro-3-(trifluoromethyl)pyridin-2-amine (CAS Number: 79456-27-2) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C₆H₄ClF₃N₂

- Molecular Weight : 196.56 g/mol

- Purity : ≥95%

- Physical State : Solid (white to light yellow powder)

- Melting Point : 45.0 to 49.0 °C

Biological Activity Overview

This compound has been investigated for various biological activities, including antibacterial and antichlamydial properties. The presence of the trifluoromethyl group significantly influences its biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of electron-withdrawing groups like trifluoromethyl enhances the efficacy of these compounds.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Reference Compound (e.g., Penicillin) | 3 | Standard for comparison |

Study 1: Antichlamydial Activity

A study focused on the synthesis and evaluation of various pyridine derivatives, including this compound, found that compounds with a trifluoromethyl group exhibited notable antichlamydial activity. The presence of this group was critical for enhancing selectivity and potency against Chlamydia species.

"The presence of the trifluoromethyl substituent provided antichlamydial activity, highlighting its importance in the molecular structure" .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study demonstrated that modifications to the pyridine ring could significantly alter biological activity. The introduction of chlorine and trifluoromethyl groups was shown to enhance antimicrobial properties, suggesting that careful structural modifications can lead to more effective therapeutic agents.

| Modification | Observed Activity |

|---|---|

| Trifluoromethyl Group | Enhanced activity against Chlamydia |

| Chlorine Substitution | Moderate activity observed |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the electron-withdrawing properties of the trifluoromethyl group increase the compound's lipophilicity, facilitating better membrane penetration and interaction with bacterial targets.

Propriétés

IUPAC Name |

6-chloro-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMSOSLGTYIFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.